molecular formula C15H18N4O2 B2629262 N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034452-22-5

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2629262
CAS RN: 2034452-22-5
M. Wt: 286.335
InChI Key: NSKONBPQWHPXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Activity

The compound has been explored for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, the derivative 2-(6-(4-chlorophenyl)imidazo [2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) demonstrated promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cells .

VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. The compound showed inhibition against VEGFR2, a key player in angiogenesis. Specifically, 5l displayed slightly higher inhibition on VEGFR2 than the initial hit compound (5a), making it a potential VEGFR inhibitor .

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds have been investigated for their antifungal activity. While further studies are needed, this compound’s structural features suggest potential in this area .

Antibacterial Applications

Compounds with similar scaffolds have demonstrated antibacterial properties. Researchers may explore this compound’s antibacterial potential against specific pathogens .

Anti-Inflammatory Effects

The imidazo[2,1-b]thiazole core has been associated with anti-inflammatory properties. Investigating this compound’s impact on inflammation pathways could yield valuable insights .

Antihypertensive Activity

Although not directly studied for antihypertensive effects, the compound’s structural motifs align with known antihypertensive agents. Further investigations may reveal its potential in managing hypertension .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-17-12-5-3-10(7-13(12)18-9)15(20)19-11-4-6-14(21-2)16-8-11/h4,6,8,10H,3,5,7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKONBPQWHPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.